乙酸钇

概述

描述

Yttrium Acetate is a chemical compound with the formula C6H9O6Y . It is used in various applications including lasers, superconductors, medical lasers, and biomedical implants . It is particularly useful in the synthesis of yttrium compounds including yttrium oxides and yttrium fluorides due to its solubility and low thermal decomposition temperature .

Synthesis Analysis

Yttrium Acetate can be synthesized using deionized water, ethylene glycol, and glycerol as solvents . Another method involves converting yttrium oxide into yttrium acetate crystal . The process involves pumping analytically-pure glacial acetic acid and deionized water into a reaction kettle, uniformly stirring and heating until the mixture is boiled .Molecular Structure Analysis

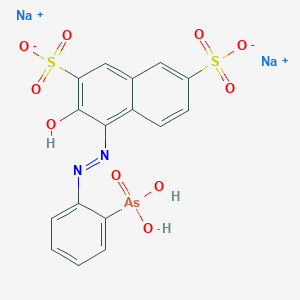

The molecular formula of Yttrium Acetate is C6H9O6Y . The average mass is 266.038 Da and the monoisotopic mass is 265.945770 Da .Chemical Reactions Analysis

Yttrium Acetate is a common reactant in the synthesis of yttrium compounds including yttrium oxides and yttrium fluorides . It is also used in the synthesis of yttria powder .科学研究应用

高纯度化合物生产

乙酸钇是生产超高纯度化合物的极佳前体。 其特性有助于制造杂质最少的材料,这对各种高科技制造工艺至关重要 .

催化剂

该化合物因其对氧的高热力学亲和力而被用于催化。 这使得它在控制氧气含量至关重要的反应中很有价值 .

纳米材料

乙酸钇在合成纳米材料方面起着重要作用,包括纳米粒子如氟化钠钇 (NaYF4),它们在医学成像和材料科学等各个领域都有应用 .

陶瓷和坩埚

由于其高热稳定性,乙酸钇被用于陶瓷,特别是用于盛装熔融反应性金属的坩埚。 这种应用利用了钇在极端温度下不会降解的能力 .

荧光粉和显示器

在电子行业,乙酸钇被用于荧光粉和计算机显示器。 其发光特性提高了屏幕的亮度和色彩准确性 .

汽车燃料传感器

汽车行业在燃料传感器中使用乙酸钇,因为它对氧气水平变化很敏感,这有助于监控和优化燃料消耗 .

分析化学

在分析化学中,乙酸钇因其溶解度和低热分解温度而被使用,使其适用于水热反应和煅烧前的共沉淀处理 .

生物医学应用

作用机制

Target of Action

Yttrium acetate, a compound of the rare earth element yttrium, primarily targets calcium-dependent processes in vertebrate myocardium . It also finds use in medical imaging and therapy, particularly in the form of its isotopes, such as 90Y complexes for radiopharmaceuticals .

Mode of Action

Yttrium acetate interacts with its targets by substituting calcium ions in biological systems. It has been found to decrease the rate of heart contractions and stimulate ion transport in rat heart mitochondria . Yttrium acetate induces inhibition of energy-dependent Ca2+ transport into mitochondria, which results in a marked decrease of their swelling .

Biochemical Pathways

The action of yttrium acetate affects the calcium-dependent biochemical pathways in the myocardium. It inhibits the potential-modulated Ca2±channels of pacemaker and contractile cardiomyocytes (CM), and also affects the Ca2±carrier in the inner mitochondrial membrane (IMM) . The data confirming that Y3+ activates energy-dependent K+ transport catalyzed by mitochondrial uniporter and blocks Ca2±channels in the mitochondrial membrane are important for understanding the mechanisms of the Y3+ action on vertebrates and human CM .

Pharmacokinetics

The pharmacokinetics of yttrium, particularly in the form of its isotopes, has been studied extensively. For instance, the radioactive properties of 177Lu and 90Y, including their plasma and whole-body clearance kinetics, are similar . The terminal half-life is approximately 44 hours for both isotopes . The liver, bone, and spleen are the primary organs where yttrium is distributed .

Result of Action

The action of yttrium acetate results in molecular and cellular effects, particularly in the myocardium. It decreases the rate of heart contractions and stimulates ion transport in rat heart mitochondria . It also inhibits energy-dependent Ca2+ transport into mitochondria, affecting their swelling .

Action Environment

The action, efficacy, and stability of yttrium acetate can be influenced by environmental factors. For instance, the solubility of yttrium acetate in water and mineral acids, as well as in solutions that complex with the Y3+ cations, can affect its action . Moreover, the temperature can influence the reaction of yttrium acetate, particularly in the synthesis of sodium yttrium fluoride (NaYF4) nanoparticles .

安全和危害

Yttrium Acetate may cause skin and eye irritation . Inhalation of dust or particulates may irritate the respiratory tract . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

未来方向

Yttrium, including Yttrium Acetate, has potential future applications in medical imaging and therapy . The naturally abundant isotope 89 Y is proving to be suitable for nuclear magnetic resonance investigations, where initial reports in the emerging field of hyperpolarized magnetic resonance imaging (MRI) are promising .

生化分析

Biochemical Properties

Yttrium acetate can interact with various biomolecules. Due to its chemical similarities, yttrium acts like a lanthanide in respect to its toxicological behavior

Cellular Effects

Yttrium acetate can have various effects on cells. For instance, studies have shown that yttrium chloride, a related compound, can cause acute hepatic injury and a transient increase of plasma calcium

Temporal Effects in Laboratory Settings

In laboratory settings, yttrium acetate’s effects can change over time. For example, studies on yttrium chloride have shown that it is taken up by phagocytic cells in the liver and spleen, and the elimination half-time of liver yttrium was 144 days .

Dosage Effects in Animal Models

The effects of yttrium acetate in animal models can vary with dosage. While specific studies on yttrium acetate are limited, related compounds have shown dose-dependent effects .

Transport and Distribution

Yttrium acetate can be transported and distributed within cells and tissues. Studies on yttrium chloride have shown that it is taken up by phagocytic cells in the liver and spleen .

Subcellular Localization

Studies on yttrium chloride have shown that it is taken up by phagocytic cells in the liver and spleen .

属性

| { "Design of the Synthesis Pathway": "Yttrium acetate can be synthesized by a simple reaction between yttrium oxide and acetic acid.", "Starting Materials": [ "Yttrium oxide (Y2O3)", "Acetic acid (CH3COOH)", "Deionized water (H2O)" ], "Reaction": [ "Dissolve 10 grams of yttrium oxide in 100 mL of deionized water", "Add 20 mL of acetic acid to the yttrium oxide solution", "Heat the mixture at 80°C for 2 hours with continuous stirring", "Cool the solution to room temperature and filter the precipitated yttrium acetate", "Wash the precipitate with deionized water and dry it in an oven at 100°C for 2 hours", "Yttrium acetate is obtained as a white powder" ] } | |

CAS 编号 |

23363-14-6 |

分子式 |

C6H12O6Y |

分子量 |

269.06 g/mol |

IUPAC 名称 |

acetic acid;yttrium |

InChI |

InChI=1S/3C2H4O2.Y/c3*1-2(3)4;/h3*1H3,(H,3,4); |

InChI 键 |

NRCXXAZNACNPRH-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Y+3] |

规范 SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.[Y] |

其他 CAS 编号 |

23363-14-6 |

物理描述 |

Pellets or Large Crystals Nonahydrate: Colorless solid; [Hawley] Hydrate: White crystals; [MSDSonline] |

Pictograms |

Irritant |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

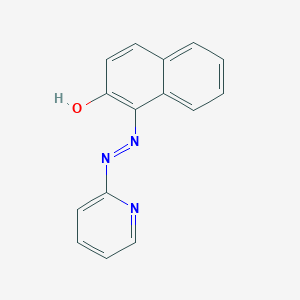

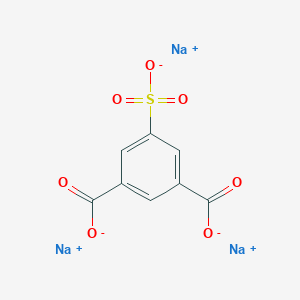

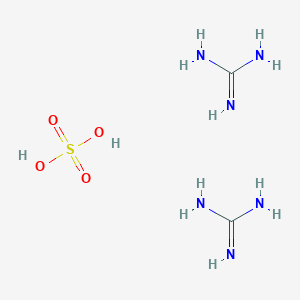

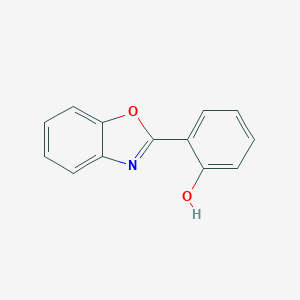

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)